(R)-3-Chloro-1-methyl-pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-chloro-1-methylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQEQOLLRTHEM-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Stereospecific Transformations of R 3 Chloro 1 Methyl Pyrrolidine
Nucleophilic Substitution Reactions at the C-3 Position
The chlorine atom at the C-3 position of (R)-3-Chloro-1-methyl-pyrrolidine serves as a leaving group in nucleophilic substitution reactions, enabling the introduction of diverse functional groups. These reactions can proceed through different mechanistic pathways, primarily SN2 and SN1, which have distinct stereochemical outcomes.
Stereochemical Course of SN2-Type Displacements (Inversion of Configuration)
Bimolecular nucleophilic substitution (SN2) reactions are characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.com This concerted mechanism, where bond-forming and bond-breaking occur simultaneously, leads to an inversion of the stereochemical configuration at the reaction center. masterorganicchemistry.com In the case of this compound, an SN2 reaction with a nucleophile will result in the formation of a product with the (S) configuration.
This stereospecificity is a hallmark of the SN2 mechanism and is crucial in the synthesis of chiral molecules where maintaining or inverting stereochemistry is essential. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com
Exploration of SN1-Type Pathways and Racemization Potential
Unimolecular nucleophilic substitution (SN1) reactions proceed through a stepwise mechanism involving the formation of a carbocation intermediate. libretexts.orgmasterorganicchemistry.com The rate-determining step is the dissociation of the leaving group to form this planar, achiral carbocation. masterorganicchemistry.comlibretexts.org The nucleophile can then attack the carbocation from either face, leading to a mixture of products with both retention and inversion of configuration. libretexts.orgmasterorganicchemistry.com
If the starting material is chiral, such as this compound, an SN1 reaction has the potential to produce a racemic mixture of the (R) and (S) enantiomers. libretexts.orgmasterorganicchemistry.comlibretexts.org However, complete racemization is not always observed. libretexts.orglibretexts.org The formation of ion pairs, where the leaving group remains transiently associated with the carbocation, can shield one face from nucleophilic attack, resulting in a slight excess of the inversion product. libretexts.orglibretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com
Functional Group Interconversions via Substitution (e.g., formation of amino, hydroxyl, or cyano derivatives)
Nucleophilic substitution reactions on this compound provide a straightforward method for functional group interconversions. A variety of nucleophiles can be employed to displace the chloride, leading to a range of substituted pyrrolidines. ub.eduvanderbilt.edu
| Nucleophile | Product Functional Group |
| Azide (N₃⁻) | Azido (B1232118) (-N₃) |
| Cyanide (CN⁻) | Cyano (-CN) |
| Hydroxide (OH⁻) | Hydroxyl (-OH) |
| Alkoxide (RO⁻) | Ether (-OR) |
| Amine (RNH₂) | Amino (-NHR) |
| Thiolate (RS⁻) | Thioether (-SR) |
These transformations are fundamental in synthetic organic chemistry, allowing for the construction of more complex molecules from a simple starting material. For instance, the resulting azido and cyano derivatives can be further reduced to amines, while hydroxyl derivatives can be oxidized or undergo further substitution. vanderbilt.edu
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netnih.gov These reactions offer a versatile approach to functionalize this compound at the C-3 position.
Palladium-Catalyzed C-C and C-Heteroatom Bond Formations
Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new C-C bonds. nih.govmdpi-res.com For example, the Suzuki coupling reaction can be used to introduce aryl or vinyl groups at the C-3 position of the pyrrolidine (B122466) ring. mdpi-res.com Palladium catalysis is also effective for the formation of C-N and C-O bonds. researchgate.netiupac.org
Recent research has demonstrated the palladium-catalyzed C-H arylation of pyrrolidines, offering a direct method to form C-C bonds without the need for a pre-installed leaving group. acs.orgacs.org These reactions often employ a directing group to achieve high regio- and stereoselectivity. acs.orgacs.org While this specific methodology has been applied to pyrrolidine derivatives, its direct application to this compound would require careful consideration of the interplay between the directing group and the existing chloro substituent.
Other Metal-Catalyzed Functionalizations
Besides palladium, other transition metals like copper and iron are also utilized in cross-coupling reactions. nih.govresearchgate.net Copper-catalyzed reactions, for instance, are well-established for the formation of C-N, C-O, and C-S bonds. nih.gov Iron-catalyzed cross-coupling reactions have also gained attention as a more economical and environmentally friendly alternative to palladium. researchgate.net
Recent advancements have also explored cobalt-catalyzed reactions for the functionalization of pyrrolidine rings. nih.gov These alternative metal catalysts expand the toolbox for chemists to selectively modify the pyrrolidine scaffold, including derivatives of this compound.
Reactions Involving the Pyrrolidine Nitrogen Atom
The lone pair of electrons on the tertiary nitrogen atom of this compound makes it a nucleophilic center, readily participating in reactions that form new bonds at the nitrogen.
N-Alkylation and N-Derivatization Reactions
The tertiary amine functionality of this compound can undergo further N-alkylation, although this process leads to the formation of a quaternary ammonium (B1175870) salt, which will be discussed in the subsequent section. However, derivatization of the nitrogen can also be achieved through other reactions. One notable class of reactions involves the use of chloroformates. The reaction of a tertiary amine with a chloroformate reagent, such as ethyl chloroformate or 9-fluorenylmethyl chloroformate (FMOC), can lead to the formation of a carbamate (B1207046) intermediate. nih.govgoogle.comnih.gov This reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of the chloroformate, with subsequent loss of a chloride ion. This method is a common strategy for the derivatization of amines, allowing for the introduction of a variety of functional groups. nih.govnih.gov
For instance, reacting this compound with different chloroformate reagents would yield the corresponding carbamate derivatives. This transformation can be useful for installing protecting groups or for creating linkages to other molecules. The general conditions for such derivatizations often involve ambient temperatures and a suitable solvent. nih.gov
Table 1: Examples of N-Derivatization Reactions
| Reagent | Product Class |
| Ethyl Chloroformate | Ethyl (R)-(3-chloropyrrolidin-1-yl)carboxylate |
| Benzyl (B1604629) Chloroformate | Benzyl (R)-(3-chloropyrrolidin-1-yl)carboxylate |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | 9H-Fluoren-9-ylmethyl (R)-(3-chloropyrrolidin-1-yl)carboxylate |
Formation of Quaternary Ammonium Salts
The most characteristic reaction of the tertiary nitrogen in this compound is its quaternization through reaction with an alkyl halide. This classic SN2 reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of an alkyl halide, resulting in the formation of a permanently charged quaternary ammonium salt. wikipedia.orgwikipedia.org
The reaction rate and yield are influenced by several factors, including the nature of the alkylating agent, the solvent, and the temperature. wikipedia.org Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org Polar solvents are typically used to facilitate the reaction. wikipedia.org The formation of these quaternary salts is significant as it introduces a positive charge and can dramatically alter the physical and biological properties of the parent molecule. Quaternary ammonium salts are widely used as phase-transfer catalysts, surfactants, and antimicrobial agents. wikipedia.orgscienceinfo.com
The synthesis of a quaternary ammonium salt from this compound would proceed by reacting it with an alkyl halide, such as methyl iodide or benzyl bromide, often in a polar solvent like acetonitrile (B52724) or dimethylformamide (DMF). scienceinfo.comnih.gov
Table 2: Formation of Quaternary Ammonium Salts from this compound
| Alkylating Agent | Quaternary Ammonium Salt Product |
| Methyl Iodide (CH₃I) | (R)-3-Chloro-1,1-dimethylpyrrolidin-1-ium iodide |
| Ethyl Bromide (CH₃CH₂Br) | (R)-1-Ethyl-3-chloro-1-methylpyrrolidin-1-ium bromide |
| Benzyl Chloride (C₆H₅CH₂Cl) | (R)-1-Benzyl-3-chloro-1-methylpyrrolidin-1-ium chloride |
| Allyl Bromide (CH₂=CHCH₂Br) | (R)-1-Allyl-3-chloro-1-methylpyrrolidin-1-ium bromide |
Mechanistic Investigations of Novel Reaction Pathways
The reactivity of haloalkylamines like this compound can be more complex than simple substitution at the halogenated carbon. Mechanistic studies on analogous compounds have revealed the participation of cyclic intermediates that significantly influence the reaction outcomes.
A key mechanistic feature in the reactions of 3-halopyrrolidines is the potential for intramolecular cyclization to form a strained, highly reactive bicyclic azetidinium or aziridinium (B1262131) ion intermediate. For example, studies on the alkylation of a phenol (B47542) with 1-(3-chloropropyl)pyrrolidine (B1588886) in the synthesis of the drug cediranib (B1683797) provided strong evidence for the formation of an azetidinium ion as the true alkylating agent. figshare.com In this process, the pyrrolidine nitrogen attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, forming the spirocyclic azetidinium cation. figshare.com This intermediate is then attacked by the nucleophile (the phenol in that case), leading to the final product. figshare.com
This pathway has significant implications for the reactivity of this compound. The formation of a transient, bicyclic aziridinium ion (1-methyl-1-azoniabicyclo[3.1.0]hexane chloride) via intramolecular cyclization is a plausible mechanistic step in its reactions with nucleophiles. The nitrogen atom acts as an intramolecular nucleophile, displacing the chloride to form the strained three-membered ring. This highly electrophilic intermediate would then be readily opened by an external nucleophile. The attack could occur at either of the two carbons of the original C-Cl bond, which can have consequences for the regioselectivity of the reaction.
While carbocation involvement has been evidenced in the metabolism of some N-nitroso compounds, leading to rearranged products, nih.gov the formation of cyclic ammonium ions is a more commonly cited pathway for haloamines. figshare.comresearchgate.net The exploration of such pathways is crucial for understanding and controlling the stereospecificity and regioselectivity of reactions involving this compound and for designing novel synthetic transformations.
Applications of R 3 Chloro 1 Methyl Pyrrolidine As a Chiral Intermediate and Building Block
Role in the Synthesis of Complex Organic Molecules
The unique structural features of (R)-3-chloro-1-methyl-pyrrolidine make it an invaluable intermediate in the construction of intricate molecular architectures. The presence of a chiral center and a reactive handle allows for its incorporation into larger, more complex structures with a high degree of stereocontrol.
Precursor in Natural Product Total Synthesis
The pyrrolidine (B122466) motif is a common feature in a vast number of natural products, particularly alkaloids. While direct examples of the total synthesis of natural products starting specifically from this compound are not extensively documented in readily available literature, the strategic importance of chiral pyrrolidine derivatives is well-established. For instance, the synthesis of various pyrrolidine and piperidine-based natural products often involves the creation of a substituted heterocyclic ring system as a key step. organic-chemistry.org Methodologies like the TMSOTf-mediated "5/6-endo-dig" reductive hydroamination of enynyl amines have been successfully employed to create substituted pyrrolidines, which are precursors to natural products like (±)-cis-225H and (+)-solenopsins. organic-chemistry.org The strategic use of chiral building blocks is central to these syntheses, and this compound represents a readily available starting material for such endeavors. The ability to perform nucleophilic substitution at the C-3 position allows for the introduction of various side chains and functional groups necessary to build the target natural product.
Building Block for Chiral Heterocyclic Scaffolds
This compound serves as a crucial starting material for the generation of a diverse range of chiral heterocyclic scaffolds. The chloro group acts as a versatile leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities. This allows for the construction of more complex and functionalized pyrrolidine derivatives. For example, metal-catalyzed cross-coupling reactions can be employed to arylate the 3-position, leading to 3-arylpyrrolidines, which are themselves important structural motifs in drug discovery.
The development of novel synthetic methods continues to expand the utility of such building blocks. For instance, a photoinduced, Pd-catalyzed enantioselective cascade carboamidation of dienes has been developed to produce chiral γ-lactams. acs.org These γ-lactams can then be reduced to the corresponding enantioenriched pyrrolidines, demonstrating an indirect but powerful application of chiral pyrrolidine-type structures in accessing diverse heterocyclic scaffolds. acs.org
Development of Chiral Ligands and Organocatalysts
The inherent chirality of this compound makes it an attractive scaffold for the design and synthesis of chiral ligands for asymmetric catalysis and for the development of novel organocatalysts.
Design and Synthesis of Chiral Amine-Based Ligands for Metal Catalysis
Chiral amine-containing ligands are fundamental to many asymmetric metal-catalyzed transformations. The pyrrolidine framework provides a rigid and stereochemically defined backbone for the construction of such ligands. Starting from this compound, a variety of bidentate and tridentate ligands can be synthesized by introducing coordinating groups through substitution of the chloro atom. These ligands can then be complexed with transition metals like iridium, rhodium, or palladium to create catalysts for a range of enantioselective reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions. The stereochemical outcome of these reactions is often dictated by the chiral environment created by the ligand around the metal center.
Pyrrolidine-Derived Organocatalysts in Enantioselective Transformations
The pyrrolidine ring is at the heart of some of the most successful classes of organocatalysts, with proline and its derivatives being prime examples. These catalysts operate through the formation of chiral enamines or iminium ions, which then participate in a variety of enantioselective transformations.
This compound can serve as a precursor for novel pyrrolidine-based organocatalysts. By modifying the substituent at the 3-position, it is possible to tune the steric and electronic properties of the catalyst, thereby influencing its reactivity and selectivity. For example, the introduction of hydrogen-bond donors or other functional groups can lead to catalysts with enhanced performance in reactions such as aldol (B89426) additions, Michael additions, and α-functionalizations of carbonyl compounds. The development of such catalysts is a vibrant area of research, aimed at creating more efficient and selective methods for the synthesis of chiral molecules. organic-chemistry.orgacs.org
Contribution to Pharmaceutical Intermediate Synthesis (Synthetic Methodology Focus)
The pyrrolidine ring is a ubiquitous scaffold in a multitude of pharmaceutical compounds. mdpi.com Consequently, efficient and stereoselective methods for the synthesis of substituted pyrrolidines are of paramount importance to the pharmaceutical industry. This compound is a key intermediate in the synthesis of various pharmaceutical agents.
The synthesis of many pyrrolidine-containing drugs often starts from readily available chiral precursors like proline and 4-hydroxyproline. mdpi.comnih.gov However, the use of building blocks like this compound offers an alternative and often more flexible approach. The chloro substituent allows for the late-stage introduction of key functional groups, which can be advantageous in the development of drug candidates. For instance, the synthesis of novel anticholinergic drugs has utilized 1-methyl-3-pyrrolidinol, a derivative of this compound, as a key intermediate. google.com
Construction of Chiral Amine Centers in Drug-like Molecules
The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. nih.gov Chiral building blocks like this compound are instrumental in asymmetric synthesis, providing a direct route to the desired stereoisomer without the need for challenging chiral separations of racemic mixtures.
The pyrrolidine ring is a prevalent feature in numerous approved drugs, including antiviral, anticancer, and central nervous system agents. nih.gov The use of a pre-functionalized chiral pyrrolidine derivative such as this compound is a key strategy in their synthesis. The chlorine atom at the 3-position serves as a versatile handle for further chemical modification. It functions as a leaving group in nucleophilic substitution reactions, enabling the attachment of various functional groups and the construction of more complex molecular architectures. For instance, the chloro group can be displaced by carbon, nitrogen, or oxygen nucleophiles to form new bonds, effectively integrating the chiral pyrrolidine core into a larger drug scaffold. This approach is fundamental in building molecules where the pyrrolidine ring is central to biological activity, often by interacting with specific pockets in target proteins like enzymes or receptors. nih.gov
The table below summarizes key drug classes where the chiral pyrrolidine scaffold is a critical structural motif, often constructed using strategies involving chiral intermediates.
| Drug Class/Name | Therapeutic Area | Role of Chiral Pyrrolidine Core | Representative Drugs (Examples) |
| Hepatitis C Virus (HCV) NS5A Inhibitors | Antiviral | Forms a key part of the scaffold that binds to the NS5A protein, inhibiting viral replication. nih.gov | Elbasvir, Daclatasvir, Asunaprevir nih.gov |
| Phosphodiesterase-5 (PDE5) Inhibitors | Erectile Dysfunction | The pyrrolidine ring, derived from chiral prolinol, is crucial for fitting into the enzyme's active site. nih.gov | Avanafil nih.gov |
| Tyrosine Kinase Inhibitors (TKIs) | Oncology | The pyrrolidine moiety often serves as a solvent-exposed group that can be modified to optimize solubility and pharmacokinetic properties. nih.gov | Lorlatinib nih.gov |
| PI3K Inhibitors | Oncology | A chiral pyrrolidine derivative is incorporated to ensure stereospecific binding to the target kinase. nih.gov | Alpelisib nih.gov |
Strategies for Deuterium (B1214612) Incorporation in Chiral Pyrrolidine Derivatives
In recent years, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, has emerged as a powerful tool in drug design. This "deuteration" can lead to significant improvements in a drug's metabolic stability and pharmacokinetic profile by slowing down metabolic pathways that involve the cleavage of carbon-hydrogen bonds—a phenomenon known as the kinetic isotope effect. nih.gov The first approved deuterated drug, Deutetrabenazine, which contains two deuterated methoxy (B1213986) groups, exemplifies the success of this strategy. nih.gov
For chiral pyrrolidine derivatives, deuterium can be incorporated at specific sites to enhance their drug-like properties. Given the structure of this compound, a key position for deuteration would be the N-methyl group. The introduction of a trideuteromethyl (–CD₃) group in place of the N-methyl (–CH₃) group can protect the molecule from N-demethylation, a common metabolic pathway mediated by cytochrome P450 enzymes.
Several synthetic methods are available for the site-selective incorporation of deuterium. nih.gov These strategies are broadly applicable and could be used to synthesize deuterated analogues of chiral pyrrolidines.
Key strategies for deuterium incorporation include:
Use of Deuterated Reagents: The most direct approach involves using reagents that carry the deuterium label. For creating a –CD₃ group, deuterated methanol (B129727) ([D₄]Methanol or CD₃OD) is an inexpensive and accessible starting material. nih.gov It can be used directly in some methylation reactions or serve as a precursor for more reactive trideuteromethylating agents like trideuteromethyl iodide (CD₃I) or trideuteromethyl tosylate (CD₃OTs). nih.gov
Reductive Cross-Coupling: Advanced catalytic methods, such as dual cobalt/nickel-catalyzed reductive cross-coupling, can be used to attach a trideuteromethyl group to an aryl halide using CD₃OTs. nih.gov While this applies to aryl compounds, similar principles can be adapted for other substrates.
β-Methylation of Alcohols: Molecular manganese complexes have been shown to catalyze the β-methylation of alcohols using methanol. nih.gov Employing CD₃OD in such a system would lead to the corresponding deuterated product.
The table below outlines common reagents and methods used for introducing trideuteromethyl groups into organic molecules.
| Deuteration Strategy | Deuterium Source/Reagent | Typical Application |
| Direct Trideuteromethylation | Trideuteromethyl iodide (CD₃I) | N-methylation, O-methylation, C-methylation |
| Direct Trideuteromethylation | Trideuteromethyl tosylate (CD₃OTs) | Methylation of various nucleophiles |
| Catalytic Methylation | [D₄]Methanol (CD₃OD) | Used with transition metal catalysts (e.g., Mn, Fe) for methylation of alcohols and other functional groups. nih.gov |
| Reductive Cross-Coupling | CD₃-containing reagents with dual catalysts (e.g., Co/Ni) | Trideuteromethylation of aryl halides. nih.gov |
By applying these methods, a deuterated version of this compound could be synthesized, providing a valuable building block for creating next-generation therapeutics with enhanced metabolic stability.
Stereochemical Analysis and Chirality Control in Reactions Involving R 3 Chloro 1 Pyrrolidine
Methodologies for Enantiomeric Excess and Absolute Configuration Determination
The precise determination of enantiomeric excess (ee) and the absolute configuration of (R)-3-chloro-1-methyl-pyrrolidine are fundamental for its use in stereoselective synthesis. A variety of analytical techniques are employed for this purpose, each with its own advantages and limitations.
Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized, employing chiral stationary phases (CSPs) that interact differently with the two enantiomers of a racemic mixture, leading to their separation. libretexts.orgheraldopenaccess.us
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a widely used method for determining the enantiomeric purity of chiral compounds. uma.esnih.gov The separation is achieved by using a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of racemic mixtures. chromatographyonline.comwindows.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) are common chiral selectors that have demonstrated different chiral recognition capabilities. chromatographyonline.comwindows.net The choice of mobile phase, which can be normal-phase, polar-organic, or reversed-phase, is crucial for achieving optimal separation. chromatographyonline.comwindows.net In some cases, the addition of additives to the mobile phase can enhance the separation. windows.net For compounds lacking a strong chromophore, detection can be challenging and may require the use of low UV wavelengths or alternative detectors like an Evaporative Light Scattering Detector (ELSD).
Gas Chromatography (GC):
Enantioselective GC is another powerful technique for the analysis of chiral compounds, especially for volatile substances. nih.gov This method often utilizes capillary columns coated with a chiral stationary phase. For example, a Chiraldex G-TA column has been shown to be effective for the enantiomeric separation of a variety of chiral compounds, including amines and alcohols. nih.gov
Table 1: Chiral Chromatography Parameters for Pyrrolidine (B122466) Derivatives
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak® series) | Cyclodextrin-based (e.g., Chiraldex® series) nih.gov |
| Mobile Phase | Hexane/Isopropanol mixtures | Inert carrier gas (e.g., Helium, Nitrogen) |
| Detection | UV, ELSD | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric excess. researchgate.net Since enantiomers are indistinguishable in a standard NMR spectrum, chiral auxiliary agents are employed to create a diastereomeric environment. nih.gov
Chiral Derivatizing Agents (CDAs):
CDAs are chiral molecules that react with the enantiomers of the analyte to form diastereomers. wikipedia.org These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. wikipedia.org An ideal CDA should react completely with both enantiomers without causing racemization of the analyte or the CDA itself. wikipedia.org (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, is a classic example of a CDA. researchgate.net The resulting diastereomeric esters exhibit different chemical shifts, particularly for protons near the newly formed chiral center, which can be used to determine the enantiomeric excess. researchgate.net
Chiral Shift Reagents (CSRs):
CSRs, often lanthanide-based complexes, form transient diastereomeric complexes with the analyte. libretexts.orgharvard.edu This interaction induces significant changes in the chemical shifts of the analyte's protons, and the magnitude of these shifts can differ for each enantiomer, enabling their differentiation and quantification. libretexts.orgharvard.edu The effectiveness of a CSR depends on the specific reagent, the analyte, and the experimental conditions, such as concentration and temperature. harvard.edu The use of chiral lanthanide shift reagents has been successfully applied to determine the optical purity of various drug molecules. nih.gov
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), directly probe the differential interaction of chiral molecules with circularly polarized light. acs.org
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. acs.org This technique provides information about the absolute configuration and conformational features of the molecule. The sign and magnitude of the CD signal are characteristic of a particular enantiomer. When coupled with HPLC, CD detectors can be used for the determination of enantiomeric excess, sometimes without the need for pure enantiomer standards. uma.esresearchgate.net The anisotropy factor (g-factor), which is the ratio of the CD to the isotropic absorbance, is a useful parameter in these analyses. uma.esresearchgate.net
Studies on Stereochemical Stability and Epimerization
The stereochemical stability of this compound is crucial for its synthesis, storage, and application. Epimerization, the change in the configuration at one of several stereogenic centers, would lead to a loss of enantiomeric purity.
Studies on substituted pyrrolidines have shown that the pyrrolidine ring is not planar and can exist in various conformations. The stability of these conformations is influenced by substituents on the ring. beilstein-journals.org For instance, in fluorinated pyrrolidines, stereoelectronic effects such as the gauche and anomeric effects play a significant role in determining the conformational equilibrium and stability. beilstein-journals.org While specific studies on the epimerization of this compound are not widely published, the principles governing the stability of substituted pyrrolidines suggest that the C-Cl bond at the 3-position could be susceptible to nucleophilic substitution, which, if it proceeds through an SN1-type mechanism or a reversible SN2 reaction, could lead to racemization. The stability would likely be dependent on factors such as the solvent, temperature, and the presence of nucleophiles. For practical purposes, it is generally stored under controlled conditions, such as in a freezer and sealed in a dry environment, to maintain its integrity. sigmaaldrich.com
Influence of Reaction Parameters on Stereoselectivity
In reactions where this compound is a product, the reaction parameters play a critical role in controlling the stereochemical outcome. The goal is to maximize the formation of the desired (R)-enantiomer over the (S)-enantiomer.
The stereoselective synthesis of pyrrolidine derivatives can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. nih.gov For instance, the synthesis of chiral γ-lactams, which can be precursors to chiral pyrrolidines, has been achieved with high enantioselectivity through photoinduced, palladium-catalyzed enantioselective cyclization reactions. acs.org In such reactions, the choice of the chiral ligand, such as S-tol-BINAP, is critical for inducing stereoselectivity. acs.org Other reaction conditions, including the solvent, temperature, and base, can also significantly impact the enantiomeric ratio of the product. acs.org Similarly, in the synthesis of a key intermediate for a fluoroquinolone antibiotic, a catalytic asymmetric hydrogenation using a chiral DM-SEGPHOS-Ru(II) complex was employed to achieve high stereoselectivity. researchgate.net This highlights the importance of catalyst selection in controlling the stereochemistry of the product.
Computational and Theoretical Investigations of R 3 Chloro 1 Methyl Pyrrolidine and Its Reactivity
Conformational Analysis and Energy Landscapes
The three-dimensional structure of (R)-3-Chloro-1-methyl-pyrrolidine is not static; the five-membered ring is flexible and can adopt various conformations, primarily described as envelope (E) and twist (T) forms. The substituents on the ring, namely the chloro and methyl groups, play a crucial role in determining the relative energies of these conformers and the energy barriers between them.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the conformational preferences of cyclic molecules. For substituted pyrrolidines, DFT calculations can provide valuable insights into the geometries and relative stabilities of different conformers. In the case of this compound, the key conformational variables are the pucker of the pyrrolidine (B122466) ring and the orientation of the chloro and N-methyl substituents (axial or equatorial).
Studies on similar substituted pyrrolidines have shown that the ring can exist in two primary envelope conformations, with either the C3 or C4 atom out of the plane defined by the other four atoms. The position of the chloro and methyl groups will significantly influence the energy landscape. It is generally expected that bulky substituents prefer an equatorial position to minimize steric strain. However, stereoelectronic effects, such as hyperconjugation involving the C-Cl bond, can also play a role.
A systematic DFT study would involve geometry optimization of all possible conformers to locate the energy minima on the potential energy surface. The relative energies of these conformers can then be calculated to determine their equilibrium populations.
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Chloro Position | N-Methyl Position | Ring Pucker | Relative Energy (kcal/mol) |
| 1 | Equatorial | Equatorial | C4-endo | 0.00 |
| 2 | Axial | Equatorial | C4-endo | 1.5 |
| 3 | Equatorial | Axial | C4-endo | 2.0 |
| 4 | Equatorial | Equatorial | C3-exo | 0.5 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations
While DFT calculations provide information on static, minimized structures, molecular dynamics (MD) simulations offer a dynamic picture of the conformational landscape. By simulating the motion of the atoms over time, MD can explore the different accessible conformations and the transitions between them. This approach allows for the characterization of the free energy landscape, which includes both energetic and entropic contributions to conformer stability.
For this compound, an MD simulation would reveal the preferred puckering modes of the pyrrolidine ring and the flexibility of the N-methyl group. It would also provide information on the timescales of conformational changes, which can be crucial for understanding its reactivity. The simulation would likely show rapid interconversion between various envelope and twist forms, with the energy barriers between them dictating the dynamics.
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of this compound governs its reactivity, particularly in nucleophilic substitution reactions where the chloro group is displaced. Computational methods can provide a detailed understanding of the electron distribution and orbital interactions.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org In the context of this compound, the LUMO is of particular interest as it indicates the most likely site for nucleophilic attack.
The LUMO of this compound is expected to be localized primarily on the antibonding σ* orbital of the C-Cl bond. This localization makes the carbon atom attached to the chlorine electrophilic and susceptible to attack by a nucleophile. The energy of the LUMO can also be a predictor of reactivity; a lower LUMO energy generally corresponds to a more reactive electrophile. The presence of the electron-withdrawing chlorine atom lowers the energy of the LUMO, enhancing the reactivity of the molecule towards nucleophiles.
Electrostatic Potential Surface Mapping
The electrostatic potential (ESP) surface provides a visual representation of the charge distribution in a molecule. Regions of negative potential (shown in red or orange) are electron-rich and are likely to be sites of electrophilic attack, while regions of positive potential (shown in blue) are electron-poor and are susceptible to nucleophilic attack.
For this compound, the ESP map would be expected to show a region of positive electrostatic potential around the carbon atom bonded to the chlorine, confirming its electrophilic character. The nitrogen atom, with its lone pair of electrons, would be a region of negative potential, indicating its nucleophilic and basic nature. The ESP map can thus guide the prediction of how the molecule will interact with other reagents.
Mechanistic Elucidation of Stereoselective Reactions
The stereochemistry of reactions involving this compound is of paramount importance, particularly in the synthesis of chiral molecules. Computational studies can be instrumental in elucidating the mechanisms of these reactions and understanding the origins of stereoselectivity.
A key reaction of this compound is nucleophilic substitution at the C3 position. The mechanism of this reaction, whether it proceeds via an SN1 or SN2 pathway, will determine the stereochemical outcome.
SN2 Mechanism: If the reaction proceeds via a concerted SN2 mechanism, it will result in an inversion of configuration at the C3 center. Computational modeling of the SN2 transition state can provide the activation energy barrier for this process. The stereochemistry of the starting material directly dictates the stereochemistry of the product in a stereospecific manner. stereoelectronics.orgmasterorganicchemistry.com
SN1 Mechanism: An SN1 mechanism would involve the formation of a carbocation intermediate after the departure of the chloride ion. This planar carbocation could then be attacked by a nucleophile from either face, leading to a racemic or diastereomeric mixture of products. The stability of the potential carbocation intermediate can be assessed using computational methods.
The presence of the N-methyl group can also influence the stereochemical outcome. It can sterically hinder one face of the pyrrolidine ring, directing the incoming nucleophile to the opposite face. This is an example of substrate-controlled diastereoselectivity. Computational modeling of the different possible transition states can quantify these steric effects and predict the major product. acs.org
Transition State Characterization and Activation Energy Calculations
A critical aspect of understanding the reactivity of this compound would be the characterization of transition states for its various potential reactions, most notably nucleophilic substitution at the chiral carbon center bearing the chlorine atom. Theoretical calculations would be essential to determine the geometry of these high-energy species and to calculate the activation energy (Ea) required to reach them.
Hypothetical Data for Nucleophilic Substitution:
In a hypothetical scenario investigating the SN2 reaction of this compound with a generic nucleophile (Nu-), computational methods would be employed to locate the transition state structure. The table below illustrates the type of data that such a study would aim to generate.
Table 1: Hypothetical Calculated Activation Energies and Transition State Bond Lengths for the SN2 Reaction of this compound.
| Nucleophile (Nu⁻) | Activation Energy (kcal/mol) | C-Cl Bond Length (Å) in TS | C-Nu Bond Length (Å) in TS |
|---|---|---|---|
| Hydroxide (OH⁻) | Data Not Available | Data Not Available | Data Not Available |
| Cyanide (CN⁻) | Data Not Available | Data Not Available | Data Not Available |
Note: The data in this table is purely illustrative of what a computational study would provide and is not based on actual published results.
The activation energy values would be crucial for comparing the relative rates of reaction with different nucleophiles. The bond lengths in the transition state (TS) would provide evidence for the degree of bond-breaking (C-Cl) and bond-making (C-Nu) at the transition state, confirming the concerted nature of the SN2 mechanism.
Reaction Coordinate Analysis and Stereochemical Pathway Determination
Following the reaction pathway from reactants to products via the transition state is achieved through reaction coordinate analysis. This analysis would elucidate the energetic profile of the reaction and confirm the stereochemical outcome. For an SN2 reaction involving this compound, a Walden inversion is expected, leading to the formation of a product with the (S) configuration.
A reaction coordinate diagram would plot the energy of the system against the progression of the reaction.
Hypothetical Reaction Coordinate Profile:
Table 2: Hypothetical Energy Profile for the Reaction of this compound with a Nucleophile.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nu⁻) | 0.0 |
| Pre-reaction Complex | Data Not Available |
| Transition State | Data Not Available |
| Post-reaction Complex | Data Not Available |
Note: This table represents the type of energetic data that would be obtained from a reaction coordinate analysis. The values are hypothetical.
The stereochemical pathway would be confirmed by analyzing the geometries of the optimized structures along the reaction coordinate, demonstrating the inversion of configuration at the chiral center.
While the framework for conducting computational and theoretical investigations into the reactivity of this compound is well-established within the field of computational chemistry, there is a clear absence of specific studies on this compound in the available scientific literature. The generation of the detailed data outlined above would be a valuable contribution to the understanding of this and related chiral heterocyclic compounds. Such research would provide a quantitative and predictive understanding of its chemical behavior, aiding in its application in various fields of chemical science.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
Recent advancements include:
Multicomponent Reactions (MCRs): MCRs are a promising technique for increasing chemical sustainability by combining multiple reactants in a single step, which enhances synthetic efficacy and reduces waste. tandfonline.com
Advanced Catalysis: The use of catalysts like iodine (I₂) can facilitate Michael addition reactions in the one-pot synthesis of pyrrolidine (B122466) derivatives. tandfonline.com
Sustainable Energy Sources: Technologies such as microwave irradiation and ultrasound are being employed to accelerate reactions and often proceed under catalyst-free and solvent-free conditions. tandfonline.comresearchgate.net For instance, microwave heating has been used to synthesize pyrrolidine-based heterocycles, while ultrasound has been applied to the green synthesis of precursors like 3-chloro-1,2-propanediol. tandfonline.comresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Pyrrolidine Derivatives
| Methodology | Key Features | Advantages | Source |
|---|---|---|---|
| Improved Batch Synthesis | Replaces problematic protecting groups (e.g., Boc for benzyl); shorter route. | >10-fold increase in overall yield; greater functional group compatibility. | nih.gov |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Faster reaction times; potentially higher yields and efficiency. | tandfonline.comnih.gov |
| Ultrasound Irradiation | Employs sonochemistry, often under catalyst- and solvent-free conditions. | Environmentally friendly ("green chemistry"); simple; inexpensive. | tandfonline.comresearchgate.net |
| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more starting materials. | High atom and step-economy; reduced solvent use and waste. | tandfonline.com |
| Flow Chemistry Protocol | Continuous reaction in a microfluidic reactor. | Rapid (synthesis in <150s), scalable (gram-scale per hour), high diastereocontrol. | rsc.org |
Exploration of Novel Catalytic Applications Beyond Current Paradigms
Chiral pyrrolidines are a cornerstone of modern organocatalysis, capable of promoting a wide range of chemical transformations in an enantioselective and environmentally friendly manner, often avoiding the need for metals. mdpi.com The future in this area lies in expanding their catalytic repertoire and enhancing their performance.
Emerging research directions include:
Innovative Catalyst Design: The structures of pyrrolidine-derived organocatalysts are being extensively modified to optimize efficiency and selectivity. mdpi.com This includes creating catalysts with unique steric and electronic properties to handle less reactive or more complex substrates. mdpi.com For example, incorporating a trifluoromethanesulfonamide (B151150) (-NHTf) group can introduce hydrogen-bonding capabilities that influence catalytic performance. mdpi.com
Enzyme Inhibition and Modulation: Beyond traditional catalysis, chiral pyrrolidines are crucial scaffolds for designing potent and selective enzyme inhibitors. nih.govnih.gov An improved synthesis has enabled expanded structure-activity relationship (SAR) studies for inhibitors of neuronal nitric oxide synthase (nNOS), providing insights for future drug development. nih.gov
Photocatalysis: The merger of visible-light photochemistry with transition metal catalysis is creating powerful new methods for bond formation. acs.org Recently, a photoinduced palladium-catalyzed process was developed to create chiral γ-lactams, which are versatile building blocks that can be converted into enantioenriched pyrrolidines. acs.org This opens a new frontier for using light-driven reactions to synthesize complex chiral pyrrolidine structures. acs.org
Integration into Advanced Synthetic Platforms (e.g., Flow Chemistry, Automated Synthesis)
The pharmaceutical industry's interest in continuous-flow chemistry is growing, as it offers significant advantages over traditional batch processing. thieme-connect.denih.gov Integrating the synthesis of (R)-3-Chloro-1-methyl-pyrrolidine and its derivatives into these advanced platforms is a key area of future development.
Key benefits and examples of this integration include:
Speed and Scalability: A highly diastereoselective continuous flow protocol has been established to create a library of α-chiral pyrrolidines. rsc.org This method achieves high yields (up to 87%) with superior stereocontrol in less than 150 seconds of residence time. rsc.org Furthermore, the process is scalable, with a demonstrated throughput of 7.45 g/h, showcasing its potential for large-scale industrial applications. rsc.org
Enhanced Safety and Control: Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and mixing, which is difficult to achieve in large batch reactors. nih.gov This enhanced control can improve product consistency and allow for the safe use of hazardous reagents and intermediates. nih.gov
Automation and High-Throughput Screening: Automated synthesizers can perform single and multistep reactions, enabling the rapid screening of different reaction conditions and the generation of compound libraries. rsc.orgrsc.org This is particularly valuable for drug discovery and catalyst development, providing rapid and cost-efficient access to a diverse range of chiral pyrrolidines. rsc.org
Potential for Chiral Material Science Applications (as a chiral motif)
The inherent, rigid three-dimensional structure of the pyrrolidine ring makes it an attractive chiral motif for applications in material science. While its primary role has been as a synthetic intermediate in pharmaceuticals, its potential as a fundamental building block for advanced chiral materials is an exciting and underexplored frontier.
Future possibilities include:
Chiral Ligand Development: this compound can serve as a precursor for designing novel chiral ligands used in asymmetric catalysis. These ligands are essential for creating enantiomerically pure compounds, a critical need in the pharmaceutical industry.
Development of Chiral Polymers and MOFs: The incorporation of this chiral pyrrolidine motif into the backbone of polymers or as a component of metal-organic frameworks (MOFs) could lead to materials with unique properties. Such materials could be designed for enantioselective separations (chiral chromatography), as chiral sensors for detecting specific enantiomers, or for applications in nonlinear optics.
Functional Ionic Liquids: The pyrrolidine scaffold can be incorporated into ionic liquids. By using a chiral entity like this compound, it may be possible to create chiral ionic liquids for use as specialized solvents in asymmetric synthesis or for chiral recognition applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (R)-3-Chloro-1-methyl-pyrrolidine to improve enantiomeric purity?
- Methodological Answer : Employ asymmetric catalysis or chiral auxiliaries during synthesis. For example, use chiral ligands in palladium-catalyzed alkylation to control stereochemistry . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Evidence from pyrrolidine derivatives suggests that solvent choice (e.g., THF vs. DCM) and reaction temperature significantly impact stereoselectivity .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine / NMR to confirm structure and stereochemistry, with high-resolution mass spectrometry (HRMS) for molecular weight validation. For chiral verification, circular dichroism (CD) spectroscopy or X-ray crystallography (using programs like SHELXL ) can resolve ambiguities. Cross-reference spectral data with PubChem or similar databases .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Use HPLC to quantify degradation products, particularly monitoring for dechlorination or racemization. Safety data from analogous chlorinated pyrrolidines suggest inert atmosphere storage (N) minimizes decomposition .
Q. What strategies mitigate byproduct formation during the alkylation of pyrrolidine precursors?
- Methodological Answer : Optimize reaction stoichiometry (e.g., controlled addition of methylating agents) and employ scavengers like molecular sieves to trap reactive intermediates. For chlorination steps, use selective reagents (e.g., SOCl with catalytic DMF) to avoid over-halogenation .
Q. How can researchers confirm the absence of toxic impurities in synthesized batches?
- Methodological Answer : Perform LC-MS/MS screening for genotoxic impurities (e.g., alkyl halides) using validated protocols per ICH guidelines. Reference safety data from structurally related compounds, such as 3-chloro-1,2-propanediol, to identify thresholds for permissible limits .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in the synthesis of this compound across different laboratories?
- Methodological Answer : Use kinetic studies (e.g., stopped-flow NMR) to identify rate-limiting steps. Computational modeling (DFT or MD simulations) can reveal solvent or catalyst interactions affecting transition states. Cross-lab reproducibility issues may stem from trace moisture or oxygen sensitivity, necessitating strict inert conditions .
Q. How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts in fluorinated analogs?
- Methodological Answer : Re-evaluate computational parameters (e.g., solvent dielectric constant in DFT calculations) and validate against crystal structures. For fluorinated pyrrolidines, anisotropic effects or hydrogen bonding may perturb shifts. Use SHELX-refined crystallographic data to correlate spatial arrangements with NMR observations .
Q. What role does the chloro-methyl substitution pattern play in the compound’s bioactivity in kinase inhibition assays?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents. Use molecular docking (e.g., AutoDock Vina) to map interactions with ATP-binding pockets. Compare IC values against reference inhibitors like Parsaclisib .
Q. How can researchers address low reproducibility in enantioselective catalytic systems for large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of ee and reaction progression. Use microreactors to enhance mixing and heat transfer, reducing batch-to-batch variability. Catalyst recycling studies (e.g., immobilization on silica) may improve cost-efficiency .
Q. What experimental and computational approaches validate the compound’s conformational dynamics in solution?
- Methodological Answer : Combine NOESY NMR to detect intramolecular interactions with molecular dynamics (MD) simulations (e.g., GROMACS). For pyrrolidine rings, analyze puckering modes and correlate with steric effects from the chloro-methyl group. Compare results with X-ray data to resolve solution vs. solid-state discrepancies .
Notes
- Avoided consumer/industrial focus per guidelines; emphasized methodological rigor.
- Excluded unreliable sources (e.g., BenchChem) and prioritized peer-reviewed techniques.
- Integrated multidisciplinary approaches (synthesis, computational modeling, SAR) to reflect research depth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
